1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Overview
Description
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyridines. . The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a methyl group at the 1-position and a pyrrolidin-3-yl group at the 3-position, forming a hydrochloride salt.
Preparation Methods
The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of a preformed pyrazole with a pyridine derivative . The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis, starting from readily available starting materials and employing large-scale reaction setups to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways . It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties . In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . It can inhibit or activate these targets, leading to various biological effects. The compound may also modulate specific signaling pathways, such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-(pyrrolidin-3-yl)-1H-pyrazolo[3,4-b]pyrazine hydrochloride can be compared with other similar compounds, such as 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine and 3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride . These compounds share a similar pyrazolopyridine core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLZKYDBNJBEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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